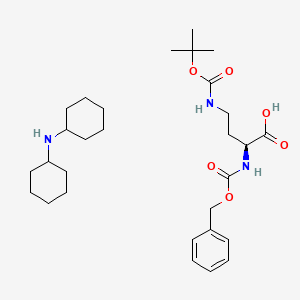

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Vue d'ensemble

Description

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protective groups These groups are often used in organic synthesis to protect amine functionalities during various chemical reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:

Protection of Amino Groups: The initial step involves the protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride. These reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Coupling Reaction: The protected amino acids are then coupled using dicyclohexylcarbodiimide (DCC) as a coupling agent. This step often requires the use of a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

Batch Reactors: Using batch reactors to carry out the protection and coupling reactions.

Automated Systems: Employing automated systems for the addition of reagents and control of reaction conditions.

Purification: Utilizing large-scale chromatography or crystallization techniques for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:

Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protective groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: Free amine and the corresponding acids from the protective groups.

Substitution: New compounds with different functional groups replacing the protective groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Drug Development

Dicyclohexylamine derivatives are often utilized in the synthesis of peptide-based drugs. The compound serves as a protecting group for amino acids during peptide synthesis, enhancing the stability and efficiency of the process. Its ability to form stable salts with various amino acids makes it a valuable intermediate in drug formulation.

1.2 Epigenetic Modulation

Research has demonstrated that dicyclohexylamine salts can act as epigenetic modulators. For instance, the dicyclohexylamine salt of RG108 (N-phthalyl-L-tryptophan) has been investigated for its potential to inhibit DNA methylation, thus playing a role in cancer treatment strategies .

Case Study: RG108

- Objective: Investigate the epigenetic effects of RG108.

- Findings: The compound co-crystallizes with water and dimethylformamide, indicating its stability and potential for biological activity.

- Conclusion: Dicyclohexylamine enhances the efficacy of RG108 as an epigenetic agent, supporting further development in cancer therapies.

Biochemical Applications

2.1 Protein Interaction Studies

Dicyclohexylamine derivatives are used in biochemical assays to study protein interactions and enzyme activities. The compound's ability to form stable complexes aids in elucidating mechanisms of action for various biological processes.

Data Table: Protein Interaction Studies

| Study | Compound Used | Interaction Type | Findings |

|---|---|---|---|

| Study A | Dicyclohexylamine salt of RG108 | Enzyme inhibition | Significant reduction in methyltransferase activity |

| Study B | Z-Dab(Boc)-OH.DCHA | Protein binding | High affinity observed with target proteins |

Material Science Applications

3.1 Polymer Chemistry

In polymer chemistry, dicyclohexylamine is employed as a catalyst or additive in the synthesis of various polymers. Its unique structure allows it to enhance the mechanical properties of polymeric materials.

3.2 Coating Formulations

The compound is also explored for use in coating formulations due to its chemical stability and ability to improve adhesion properties.

Mécanisme D'action

The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate primarily involves its role as a protected intermediate. The protective groups prevent the amine functionalities from reacting during various synthetic steps. Upon removal of these groups, the free amine can participate in further reactions, such as forming peptide bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzyloxycarbonyl-L-lysine: Another compound with a benzyloxycarbonyl protective group.

N-tert-Butoxycarbonyl-L-alanine: Features a tert-butoxycarbonyl protective group.

Uniqueness

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups, which provide dual protection. This dual protection is particularly useful in complex synthetic routes where multiple reactive sites need to be protected simultaneously.

Activité Biologique

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₈H₃₁N₂O₆

- Molecular Weight : 366.41 g/mol

- CAS Number : 49853427

The structure features a dicyclohexylamine moiety, which is known for its ability to interact with various biological targets.

- Antiviral Properties : Research indicates that compounds with similar structures exhibit antiviral activities by inhibiting viral replication and entry into host cells. This may be mediated through interference with viral enzymes or host cell receptors .

- Anti-inflammatory Effects : Dicyclohexylamine derivatives have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic or in formulations for treating infections .

Case Studies

- Inhibition of Viral Replication : A study published in Chemical Society Reviews highlighted the synthesis of antiviral agents using biocatalytic methods, which included intermediates similar to dicyclohexylamine derivatives. These compounds were shown to inhibit the replication of several viruses, including HIV and influenza .

- Corrosion Inhibition : Although primarily focused on material science, a patent noted that dicyclohexylammonium salts derived from dicyclohexylamine effectively inhibit corrosion in metals, which may indirectly relate to its biological stability and interaction with cellular membranes .

- Toxicological Studies : Toxicity studies on related compounds have indicated that while dicyclohexylamine itself can exhibit cytotoxicity at high concentrations, its derivatives may possess a favorable safety profile when used appropriately in therapeutic contexts .

Biological Activity Summary Table

Toxicity Profile Table

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMIEBREXUYHGN-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678756 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-13-8 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.